molecular formula C8H6ClNO2S2 B15202221 2-Methyl-benzothiazole-5-sulfonyl chloride

2-Methyl-benzothiazole-5-sulfonyl chloride

Cat. No.: B15202221
M. Wt: 247.7 g/mol
InChI Key: XREYDZRTFHPPHL-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-sulfonyl chloride is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the 2-position and a sulfonyl chloride group at the 5-position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiazole ring. One common method is the reaction of 2-methylbenzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position.

Industrial Production Methods

Industrial production of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzo[d]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Complex Molecules: Formed through coupling reactions.

Scientific Research Applications

2-Methylbenzo[d]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.

    Benzothiazole-5-sulfonyl chloride: Lacks the methyl group, which can influence its reactivity and solubility.

    2-Methylbenzo[d]thiazole-6-sulfonyl chloride: The position of the sulfonyl chloride group affects its reactivity and the types of reactions it can undergo.

Uniqueness

2-Methylbenzo[d]thiazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C8H6ClNO2S2

Molecular Weight

247.7 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-5-sulfonyl chloride

InChI

InChI=1S/C8H6ClNO2S2/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3

InChI Key

XREYDZRTFHPPHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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